molecular formula C24H22N4OS2 B2559558 N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892415-56-4

N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2559558
CAS No.: 892415-56-4
M. Wt: 446.59
InChI Key: VOYQHYZLGSJBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenyl, thiazolyl, and pyridazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c1-15-8-7-11-19(16(15)2)26-21(29)14-30-22-13-12-20(27-28-22)23-17(3)25-24(31-23)18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQHYZLGSJBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with the phenyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(2,3-Dimethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. The presence of thiazole and pyridazine moieties suggests that this compound may exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H20N4S\text{C}_{19}\text{H}_{20}\text{N}_4\text{S}

Key Features:

  • Thiazole and Pyridazine Rings : These heterocyclic structures are known for their biological activity.
  • Dimethylphenyl Group : This moiety may enhance lipophilicity and cellular uptake.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives with thiazole and pyridazine rings have shown promising results against various cancer cell lines.

Table 1: Cytotoxicity of Thiazole and Pyridazine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-2311.4
Compound BHepG222.6
N-(2,3-Dimethylphenyl)-...TBDTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results suggest that further investigation into the mechanism of action is warranted.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
A study evaluated various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that certain compounds displayed significant antibacterial activity. The structure-activity relationship (SAR) indicated that substitutions on the thiazole ring could enhance efficacy against resistant strains .

The proposed mechanisms for the biological activities of thiazole-containing compounds include:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting critical pathways in cancer cells or bacteria.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : Thiazoles are known to possess antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.